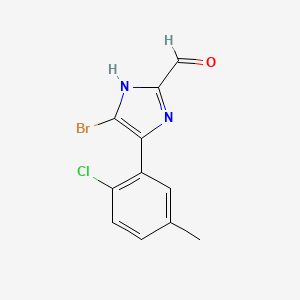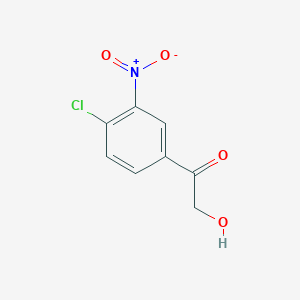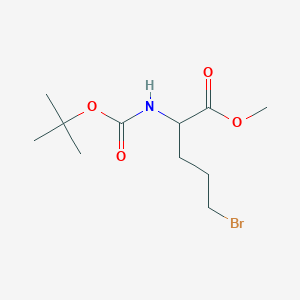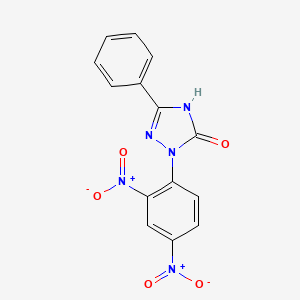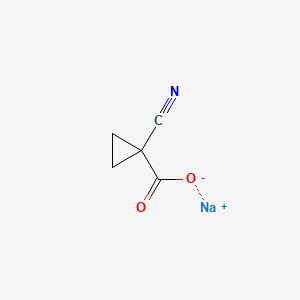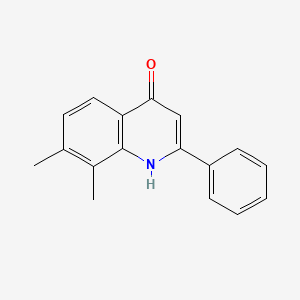
Methyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoxazoles, including Methyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate, often involves cycloaddition reactions. One common method is the reaction of substituted aldoximes with alkynes under conventional heating conditions . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the synthesis of 3,5-disubstituted isoxazoles . These reactions typically require moderate temperatures and can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II) .
Industrial Production Methods
Industrial production of isoxazoles may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oximes or other oxidized derivatives.
Reduction: Reduction of the isoxazole ring or the carboxylate group.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring or the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
Methyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and other interactions, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-(3-fluorophenyl)isoxazole-3-carboxylate
- Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
- Methyl 3-(benzyloxy)isoxazole-5-carboxylate
Uniqueness
Methyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate is unique due to the presence of two fluorine atoms on the phenyl ring. This structural feature can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C11H7F2NO3 |
|---|---|
Poids moléculaire |
239.17 g/mol |
Nom IUPAC |
methyl 5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H7F2NO3/c1-16-11(15)9-5-10(17-14-9)6-2-7(12)4-8(13)3-6/h2-5H,1H3 |
Clé InChI |
IYTXLHMRSZNCKV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NOC(=C1)C2=CC(=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





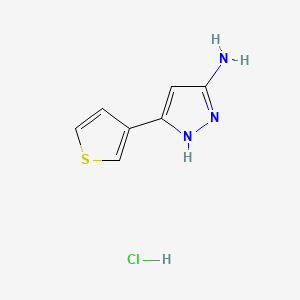
![2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile](/img/structure/B13709727.png)

![2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline](/img/structure/B13709734.png)
